3-Methyl-2-nitrobenzoyl chloride
Overview
Description
3-Methyl-2-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the second position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-nitrobenzoyl chloride can be synthesized through the chlorination of 3-methyl-2-nitrobenzoic acid. The process involves the following steps:
Nitration: Toluene is nitrated to form 3-methyl-2-nitrotoluene.
Oxidation: The methyl group of 3-methyl-2-nitrotoluene is oxidized to form 3-methyl-2-nitrobenzoic acid.
Chlorination: 3-Methyl-2-nitrobenzoic acid is then treated with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration and chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: The methyl and nitro groups on the benzene ring can direct further substitutions to specific positions on the ring
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst, and nitric acid (HNO3) with sulfuric acid (H2SO4) are used
Major Products:
Nucleophilic Substitution: Amides, esters, and thioesters.
Reduction: 3-Methyl-2-aminobenzoyl chloride.
Electrophilic Aromatic Substitution: Various substituted benzoyl chlorides depending on the substituents introduced
Scientific Research Applications
3-Methyl-2-nitrobenzoyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active compounds that can be studied for their effects on biological systems.
Medicine: The compound is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-methyl-2-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in the synthesis of various derivatives. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
3-Nitrobenzoyl Chloride: Similar structure but lacks the methyl group at the third position.
4-Methyl-3-nitrobenzoyl Chloride: Similar structure but the nitro group is at the fourth position instead of the second.
2-Methyl-3-nitrobenzoyl Chloride: Similar structure but the positions of the methyl and nitro groups are reversed
Uniqueness: 3-Methyl-2-nitrobenzoyl chloride is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-methyl-2-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-3-2-4-6(8(9)11)7(5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHZCFAUJFDIJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295920 | |
Record name | 3-methyl-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50424-93-6 | |
Record name | NSC106281 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methyl-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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